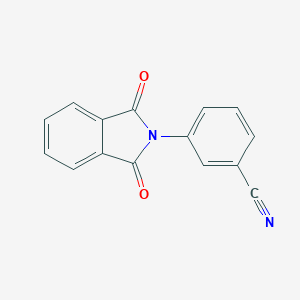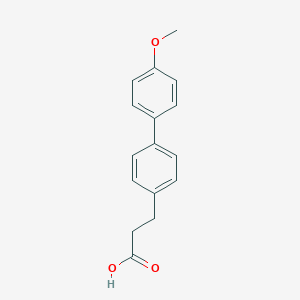
3-(4'-Methoxybiphenyl-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4’-Methoxybiphenyl-4-yl)propanoic acid is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 .
Molecular Structure Analysis
The molecular structure of 3-(4’-Methoxybiphenyl-4-yl)propanoic acid consists of a biphenyl group (two connected phenyl rings) with a methoxy group (-OCH3) attached to one of the phenyl rings. This biphenyl group is connected to a propanoic acid group (-CH2CH2COOH) .Physical And Chemical Properties Analysis
3-(4’-Methoxybiphenyl-4-yl)propanoic acid has a molecular weight of 256.30 . Additional physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research on 4′-geranyloxyferulic acid (GOFA), a structurally related compound, highlights its potential as an anti-inflammatory and anti-tumor agent. Studies indicate its effectiveness as a dietary colon cancer chemopreventive agent in vivo, demonstrating protective effects on colon cancer growth and development. This suggests that structurally similar compounds, including 3-(4'-Methoxybiphenyl-4-yl)propanoic acid, may also possess valuable pharmacological properties (Epifano et al., 2015).
Biomass Conversion and Green Chemistry
Levulinic acid, identified as a key biomass-derived building block, showcases the importance of carboxylic acids in synthesizing a variety of value-added chemicals. This underscores the potential of this compound in contributing to sustainable chemical synthesis and drug development, reducing costs and simplifying synthesis steps (Zhang et al., 2021).
Pharmacological and Industrial Importance
Chlorogenic acid (CGA) is a phenolic compound with a broad range of therapeutic roles, such as antioxidant, anti-inflammatory, and hepatoprotective activities. This highlights the potential of phenolic and carboxylic acid compounds, including this compound, in developing natural and effective pharmacological agents (Naveed et al., 2018).
Cosmetic and Dermatological Applications
Hydroxy acids, closely related to carboxylic acids, are utilized in cosmetics and therapeutics for their beneficial effects on the skin. Their mechanisms of action, safety, and effects on sun-exposed skin are areas of active research, suggesting the potential of this compound in similar applications (Kornhauser et al., 2010).
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-15-9-7-14(8-10-15)13-5-2-12(3-6-13)4-11-16(17)18/h2-3,5-10H,4,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRQEXYJPDNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B463012.png)
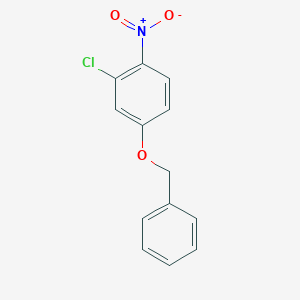
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B463072.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)
![2-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B463076.png)
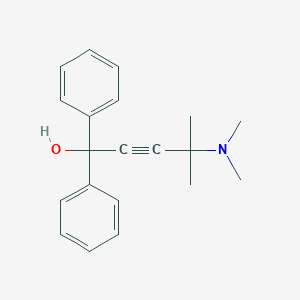
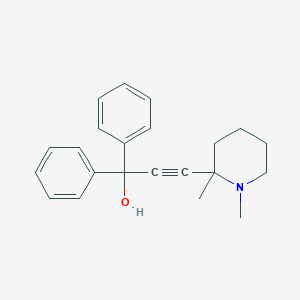
![9-[4-(Azepan-1-yl)but-2-ynyl]fluoren-9-ol](/img/structure/B463081.png)
![9-[4-[Benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol](/img/structure/B463085.png)
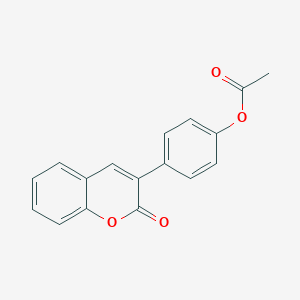
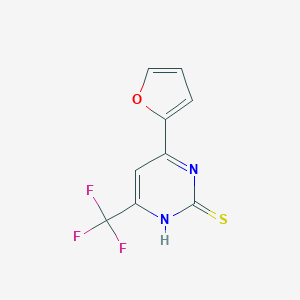
![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)
